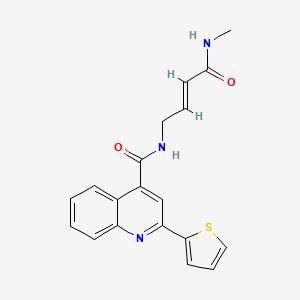![molecular formula C19H17F3N4O2S B2422094 N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide CAS No. 2034347-18-5](/img/structure/B2422094.png)
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide involves the inhibition of CK2 activity. CK2 is a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes. The inhibition of CK2 activity by N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide leads to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide has been shown to exhibit potent inhibitory activity against CK2, leading to the disruption of cellular signaling pathways involved in cell proliferation, differentiation, and apoptosis. Additionally, N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide has been investigated for its anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide in lab experiments include its potent inhibitory activity against CK2, which makes it a valuable tool for investigating the role of CK2 in various cellular processes. Additionally, N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for the treatment of various diseases. However, the limitations of using N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide. One potential direction is to investigate its therapeutic potential in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to investigate the mechanism of action of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide and its potential interactions with other cellular signaling pathways. Furthermore, the development of more efficient synthesis methods and the optimization of the compound's physicochemical properties may enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide involves the reaction of thiazolo[5,4-b]pyridine-2-carboxylic acid with piperidine to form N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiazolo[5,4-b]pyridine-2-carboxamide. The subsequent reaction of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiazolo[5,4-b]pyridine-2-carboxamide with 2-(trifluoromethoxy)benzoyl chloride under basic conditions leads to the formation of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide.
Scientific Research Applications
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit potent inhibitory activity against the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide has been investigated for its anti-inflammatory and anti-tumor properties.
properties
IUPAC Name |
N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2S/c20-19(21,22)28-15-6-2-1-4-13(15)16(27)24-12-7-10-26(11-8-12)18-25-14-5-3-9-23-17(14)29-18/h1-6,9,12H,7-8,10-11H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQCYRCENWPUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2OC(F)(F)F)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate](/img/structure/B2422013.png)

![N-[4-(5-{1-[2-(4-chlorophenoxy)acetyl]piperidin-3-yl}-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B2422016.png)
![(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2422017.png)


![Tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate](/img/structure/B2422022.png)
![2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone](/img/structure/B2422025.png)
![Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2422026.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2422027.png)
![6-(2-(Benzo[d]isoxazol-3-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2422030.png)
